N-Trimethylsilylphthalimide
Overview
Description
N-Trimethylsilylphthalimide is a chemical compound with the molecular formula C11H13NO2Si and a molecular weight of 219.31 g/mol . The compound is characterized by its ability to participate in diverse chemical reactions, making it a valuable tool in the development of new materials and pharmaceuticals.
Preparation Methods
N-Trimethylsilylphthalimide can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hexamethyldisilazane . The reaction typically occurs under mild conditions, resulting in the formation of this compound. Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
N-Trimethylsilylphthalimide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles, including alkyl halides and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalic acid derivatives, while reduction reactions can produce phthalimide derivatives .
Scientific Research Applications
N-Trimethylsilylphthalimide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of cyclic imides and other nitrogen-containing compounds. In biology and medicine, the compound’s derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, this compound is utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Trimethylsilylphthalimide involves its ability to participate in various chemical reactions, primarily through the formation of stable intermediates and transition states . The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic reactions . The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
N-Trimethylsilylphthalimide can be compared with other similar compounds, such as N-Trimethylsilylsuccinimide and N-Trimethylsilylmaleimide . While these compounds share some structural similarities, this compound is unique in its ability to participate in a broader range of chemical reactions and its diverse applications in scientific research . The table below highlights some of the key differences:
Compound Name | Molecular Formula | Unique Properties and Applications |
---|---|---|
This compound | C11H13NO2Si | Broad range of chemical reactions, applications in organic synthesis |
N-Trimethylsilylsuccinimide | C9H15NO2Si | Used in peptide synthesis, limited range of reactions |
N-Trimethylsilylmaleimide | C9H13NO2Si | Applications in polymer chemistry, specific reactivity with dienes |
Properties
IUPAC Name |
2-trimethylsilylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)12-10(13)8-6-4-5-7-9(8)11(12)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAPHEBMDYQXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065069 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10416-67-8 | |
Record name | 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10416-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Trimethylsilylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Trimethylsilylphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(trimethylsilyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-TRIMETHYLSILYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X68NVE2AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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